1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride
Description
This compound is a pyrazole-based hydrochloride salt featuring a 2-fluoroethyl group at position 1, a 5-methyl substituent on the pyrazole ring, and a 4-fluorobenzylamine moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological versatility, including interactions with receptors such as sigma and monoamine transporters .
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11;/h2-5,9,16H,6-8H2,1H3;1H |
InChI Key |
APANWWTZQWRBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrazole ring. Common synthetic routes may include the use of fluorinated precursors and specific reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural and functional differences between the target compound and related molecules:
Key Differences and Implications
Pyrazole vs. Heterocyclic Cores: The target compound’s pyrazole core offers distinct electronic properties compared to pyrrole () or isoquinoline (). Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance receptor binding . Sarizotan () uses a pyridine scaffold, which confers higher polarity and possibly reduced CNS penetration compared to pyrazole.
Fluorine Substitution: The 2-fluoroethyl group in the target compound may reduce metabolic oxidation compared to non-fluorinated alkyl chains, extending half-life . Sarizotan’s 4-fluorophenyl group enhances dopamine release regulation, suggesting fluorine’s role in optimizing receptor affinity .
Pharmacological Profiles :
- Sigma Receptor Activity : highlights fluorophenyl-containing ligands (e.g., α-(4-fluorophenyl)-piperazine derivatives) as potent sigma receptor modulators. The target compound’s fluorobenzyl group may similarly engage hydrophobic binding pockets .
- Dopaminergic Effects : Sarizotan’s anti-dyskinesia effects via dopamine regulation suggest that fluorinated amines in the target compound might share overlapping targets .
Physicochemical Properties
- Metabolic Stability : Fluorine substitutions at the 2-fluoroethyl and 4-fluorophenyl positions likely block oxidative metabolism, as seen in other fluorinated psychoactive substances ().
Biological Activity
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a synthetic organic compound belonging to the pyrazole class, notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising interactions with various biological targets, particularly in the fields of oncology and neurology.
Molecular Characteristics
- Molecular Formula : C13H16ClF2N3
- Molecular Weight : Approximately 299.77 g/mol
- Structural Features :
- Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.
- Fluoroethyl group: Enhances lipophilicity and biological activity.
- Para-fluorobenzyl moiety: Contributes to the compound's binding affinity to biological targets.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methylpyrazol-4-amine | Contains a thienyl group | Potentially different biological activity due to thienyl substitution |
| 1-(3-fluorophenyl)-N-methylpyrazol-4-amine | Lacks the ethyl group | Different pharmacokinetic properties |
| 3-methyl-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide | Contains a carboxamide group | Varying reactivity and solubility |
Research indicates that 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride exhibits significant biological activity, particularly as a biochemical probe for studying enzyme interactions. The presence of fluorine atoms enhances its binding affinity to specific enzymes and receptors, modulating their activity and potentially influencing signal transduction pathways.
Key Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through competitive binding, which can alter metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses related to growth and apoptosis.
Therapeutic Applications
The compound has been explored for therapeutic effects in several areas:
- Oncology : Potential use in targeting pathways involved in cancer cell proliferation.
- Neurology : Investigated for effects on neurodegenerative diseases through modulation of neuroinflammatory responses.
Case Studies
- Inhibition of p38 MAP Kinase : A study demonstrated that pyrazole derivatives similar to this compound showed selective inhibition of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The structural optimization based on crystallographic data led to compounds with enhanced selectivity and potency .
- Anticancer Activity : Preliminary studies indicated that the compound could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Synthesis Methods
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride typically involves multi-step organic reactions. Common solvents include dichloromethane or ethanol, with catalysts such as palladium or copper complexes used to optimize yields and purity. The general steps include:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the fluoroethyl group through alkylation.
- Functionalization of the phenyl moiety via electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
